2-Iodo-1,3-phenylene bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C₈H₃F₆IO₆S₂ and a molecular weight of approximately 500.13 g/mol. It is characterized by the presence of two trifluoromethanesulfonate groups attached to a 2-iodo-1,3-phenylene core. This compound appears as a white solid and is known for its high reactivity, particularly in organic synthesis applications. Its structure includes a phenylene group, which contributes to its stability and reactivity in various
BTI is classified as a hazardous material due to the following reasons []:
when handling BTI include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is also crucial to work in a well-ventilated fume hood and avoid contact with skin and eyes [].
The chemical reactivity of 2-iodo-1,3-phenylene bis(trifluoromethanesulfonate) primarily involves nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate leaving groups. These reactions can be facilitated under mild conditions, making it a valuable reagent in organic synthesis. The compound can also participate in coupling reactions, where it acts as an electrophile in the formation of carbon-carbon bonds .
The synthesis of 2-iodo-1,3-phenylene bis(trifluoromethanesulfonate) typically involves the following steps:
2-Iodo-1,3-phenylene bis(trifluoromethanesulfonate) is primarily used as a reagent in organic synthesis. Its applications include:
Interaction studies involving 2-iodo-1,3-phenylene bis(trifluoromethanesulfonate) focus on its reactivity with nucleophiles and other electrophiles. Research indicates that compounds with similar functional groups can exhibit varying degrees of reactivity based on their structural characteristics. Understanding these interactions is crucial for optimizing its use in synthetic applications and exploring potential biological activities .
Several compounds share structural or functional similarities with 2-iodo-1,3-phenylene bis(trifluoromethanesulfonate). Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Bromo-1,3-phenylene bis(trifluoromethanesulfonate) | Halogenated phenylene derivative | Contains bromine instead of iodine; less reactive |
| 2-Chloro-1,3-phenylene bis(trifluoromethanesulfonate) | Halogenated phenylene derivative | Contains chlorine; lower electronegativity |
| Phenylene bis(trifluoromethanesulfonate) | Non-halogenated phenylene derivative | Lacks halogen substituents; different reactivity |
The presence of iodine and two trifluoromethanesulfonate groups in 2-iodo-1,3-phenylene bis(trifluoromethanesulfonate) enhances its electrophilicity and makes it more versatile compared to other similar compounds .
The oxidative generation of hypervalent iodonium intermediates represents a cornerstone in BTI synthesis. Sodium percarbonate/(CF₃CO)₂O systems enable efficient conversion of iodoarenes to [bis(trifluoroacetoxy)iodo]arenes (Figure 1A), with yields reaching 87% under anhydrous CH₂Cl₂ conditions. This method circumvents traditional recrystallization steps by leveraging the oxidant's dual role in iodine(III) center formation and trifluoroacetate coordination.
Table 1: Oxidant Performance in Iodonium Salt Synthesis
| Oxidant System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Na₂CO₃·1.5H₂O₂/(CF₃CO)₂O | CH₂Cl₂ | 0–25 | 40–87 | 98–99 |
| mCPBA/(CF₃CO)₂O | CF₃COOH | Reflux | 60–75 | 95–97 |
| O₂/(CF₃SO₃)₂O | MeCN | 50 | 55–65 | 90–92 |
Notably, pseudobenziodoxole triflate derivatives demonstrate enhanced thermal stability due to intramolecular coordination effects, enabling safer handling during scale-up. Kinetic studies reveal that oxidative addition to Pd(BINAP)₂ complexes proceeds via a ligand-dissociative mechanism at high ArX concentrations, with triflates exhibiting faster rates compared to halides.
Spatial control over triflate group installation is achieved through directed ortho-lithiation. Treating 2-iodophenols with N-isopropyl carbamates generates stabilized aryl lithium species that undergo regioselective iodination (Figure 1B). Subsequent triflation with (CF₃SO₂)₂O in CH₂Cl₂ at −78°C affords BTI in 72% yield, with <5% para-isomer contamination.
Key advantages of this approach include:
Comparative ¹⁹F NMR studies indicate that the triflate groups in BTI exhibit distinct chemical shifts (δ −78.4 and −79.1 ppm) due to restricted rotation about the C–O bonds, confirming successful bis-functionalization.
An optimized cascade protocol converts 2-iodoresorcinol to BTI in three sequential steps without intermediate purification (Figure 1C):
Table 2: One-Pot Synthesis Optimization Parameters
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Triflic Anhydride Equiv | 2.2 | <2.0: Incomplete triflation |
| >2.5: Side product formation | ||
| Benzylation Temperature | 80°C | <70°C: Slow kinetics |
| >90°C: Protecting group cleavage | ||
| Deprotection Agent | 1M HCl | H₂SO₄: Sulfonation side reactions |
This methodology significantly reduces solvent waste (E-factor = 8.7 vs. 23.4 for stepwise routes) while maintaining compatibility with acid-sensitive functional groups.
Hypervalent iodine compounds have gained significant attention in asymmetric oxidation reactions due to their ability to induce high levels of enantioselectivity [8] [10]. The development of chiral hypervalent iodine reagents has enabled unprecedented stereocontrol in oxidative transformations, with enantiomeric excesses reaching up to 96% in various applications [10] [12].
Enantioselective epoxidation reactions utilizing hypervalent iodine reagents have demonstrated remarkable efficiency, particularly when employing imidazolidinone catalysts [8]. These reactions proceed through a unique mechanism where the hypervalent iodine species participates in 1,4-heteroconjugate addition reactions, leading to asymmetric epoxidation of α,β-unsaturated aldehydes with excellent enantiomeric control [8]. The use of iodosobenzene as an oxidant in combination with organocatalysts has yielded epoxide products with enantiomeric excesses of 72% under optimized conditions [8].
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Crotonaldehyde | Imidazolidinone-TFA/Iodosobenzene | 93 | 72 | [8] |
| Cinnamaldehyde | Chiral Hypervalent Iodine | 77 | 92 | [8] |
| Styrene Derivatives | Lactate-based Iodine(III) | 70-85 | 70-96 | [10] |
| Phenolic Compounds | Hypervalent Iodine(III) | 75-90 | 85-94 | [11] |
The dioxytosylation of styrenes using chiral hypervalent iodine reagents represents another significant advancement in enantioselective oxidation chemistry [10]. Optically active hypervalent iodine(III) reagents prepared from (R)-2-(2-iodophenoxy)propanoate derivatives have been successfully employed for asymmetric dioxytosylation, yielding 1-aryl-1,2-di(tosyloxy)ethane products with enantiomeric excesses ranging from 70% to 96% [10].
Machine learning approaches have been developed to predict enantioselectivity in hypervalent iodine-catalyzed asymmetric phenolic dearomatization reactions [12]. The HVI-CADA dataset, comprising 847 reaction datasets, has revealed that only 20% of reactions exhibit enantiomeric excess values above 90%, while 60% show enantiomeric excess values below 80% [12]. This data highlights the ongoing challenges and opportunities for improvement in asymmetric hypervalent iodine catalysis [12].
Catalytic electrosynthetic protocols have emerged as environmentally friendly alternatives for hypervalent iodine-mediated oxidative transformations [9]. These methods eliminate the need for chemical oxidants by utilizing electricity to drive the iodine(I)/iodine(III) catalytic cycle, resulting in oxidative cyclization reactions with excellent yields and functional group tolerance [9].
The development of benzdiyne precursor systems has revolutionized the field of aryne chemistry, particularly in the context of cycloaddition reactions [4] [22]. 3-sulfonyloxyaryl(mesityl)iodonium triflates have emerged as highly effective 1,2-benzdiyne precursors, activated through ortho-deprotonative elimination strategies under mild conditions [4] [41].
These benzdiyne precursors can be conveniently prepared with high functional group tolerance, enabling access to densely substituted scaffolds [4]. The activation process utilizes weak bases such as carbonate and fluoride salts, representing the mildest base conditions ever employed in ortho-deprotonative elimination strategies [4]. This advancement has significantly expanded the scope of benzyne generation methods beyond traditional approaches [4].
| Precursor Type | Trapping Agent | Reaction Conditions | Yield (%) | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Triflyloxybenzyne | Furan | TBAF, rt | 100 | Benzyne Adduct | [38] |
| Benzobisoxadisilole | Furan | TBAF, one-pot | 88 | Cyclic Compound | [38] |
| Aryl Sulfonium Salts | Azides | Base, rt | 65-85 | Benzotriazoles | [28] |
| HDDA Precursors | Dienophiles | Thermal | 75-95 | Polycyclic Systems | [27] |
| Isobenzofuran | Aryne | Thermal | 65 | Iptycene Cycloadduct | [38] |
Cycloaddition reactions involving benzdiyne intermediates have demonstrated exceptional atom economy, achieving nearly 100% efficiency in many cases [23]. The [4+2] Diels-Alder cycloaddition represents the most prevalent transformation, where benzyne intermediates react with various dienes to form nitrogen-containing heterocyclic compounds under mild, transition-metal-free conditions [23].
The hexadehydro-Diels-Alder (HDDA) reaction has emerged as a particularly powerful method for generating reactive benzyne species [27]. This transformation involves a [4+2] cycloaddition between a diyne and an alkyne to form a reactive benzyne intermediate, which can be trapped with suitable reagents to produce heavily functionalized aromatic systems [27]. The HDDA reaction is thermodynamically favorable but requires careful optimization of kinetic parameters to achieve optimal yields [27].
Light-induced generation of benzynes from triazenyl benzoic acid precursors has enabled room-temperature cycloaddition reactions [22]. These photochemical methods facilitate [4+2] Diels-Alder and [3+2] cycloaddition reactions with excellent yields, providing access to pharmaceutically relevant building blocks such as naphthoxindoles and pyrido[2,1-a]isoindoles [22].
Intramolecular benzyne cycloaddition reactions have proven particularly valuable for constructing complex polycyclic systems [23]. These transformations enable rapid assembly of multiple ring systems in a single step, with applications ranging from natural product synthesis to the preparation of functional materials [23].
The development of transition metal-free coupling reactions represents a significant advancement in sustainable organic synthesis [14] [15]. These methodologies offer alternatives to traditional palladium-catalyzed cross-coupling reactions, addressing concerns related to cost, toxicity, and metal contamination [14] [15].
Hypervalent iodine-mediated oxidative coupling reactions have emerged as powerful tools for carbon-carbon and carbon-heteroatom bond formation [15] [17]. Iodine-catalyzed oxidative coupling reactions utilizing C-H and X-H bonds as nucleophiles provide efficient, atom-economical approaches for bond formation under mild conditions [20].
| Reaction Type | Coupling Partners | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| C-N Coupling | Phenols + Primary Amines | Multifunctional Reagent, rt | 70-95 | High | [16] |
| C-N Coupling | Isocyanides + TMSN₃ | Iodine(III), rt | 65-90 | Excellent | [17] |
| Suzuki-Type | Benzyl Halides + Boronic Acids | Sulfide Catalyst | 60-85 | Chemioselective | [18] |
| C-C Coupling | Nitrile Imines + Boronic Acids | Photochemical | 45-92 | Metal-Free | [19] |
| C-S Coupling | Trimethylammonium Salts + Disulfides | Base Promotion | 72-94 | Enantioretentive | [21] |
Base-promoted homolytic aromatic substitution (HAS) reactions have demonstrated excellent efficiency in coupling aryl halides with nitrogen-containing heteroarenes [15]. These reactions proceed through radical pathways, involving aryl radical generation, addition to arenes, and subsequent electron and proton transfer to afford coupling products [15]. Potassium tert-butoxide has proven particularly effective as a base for these transformations [15].
The coupling of Grignard reagents with aryl halides through SRN1 pathways represents another important class of transition metal-free reactions [15]. These transformations can achieve high yields through radical chain mechanisms, where biaryl anion intermediates function as single electron donors in the propagation step [15].
Electrophilic amination reactions between aryl Grignard reagents and N-chloroamines have been successfully developed using tetramethylethylenediamine (TMEDA) as a key additive for controlling chemoselectivity [15]. These reactions provide access to functionalized arylamines without requiring transition metal catalysts [15].
Hypervalent iodine-mediated cross-coupling reactions have shown particular promise for accessing carbonyl azides from isocyanides or silyl enol ethers [17]. These metal-free protocols enable rapid synthesis of synthetically valuable azide-decorated fragments with excellent substrate scope and yields ranging from 65% to 90% [17].
The development of multifunctional reagents for transition metal-free C-N cross-coupling has enabled dehydrative coupling between phenols and primary amines under ambient conditions [16]. These reactions proceed through induced proximity and electronic activation of both nucleophile and electrophile, achieving yields up to 95% without requiring air or moisture exclusion [16].
The compound 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) represents a unique class of multifunctional electrophilic species that incorporates both iodine and trifluoromethanesulfonate (triflate) functionalities within a single aromatic framework [1]. This molecular architecture provides multiple reactive sites that can participate in distinct mechanistic pathways, making it a versatile substrate for various organic transformations [2]. The presence of both electron-withdrawing triflate groups and the polarizable iodine substituent creates a highly electron-deficient aromatic system that exhibits enhanced reactivity toward nucleophilic attack [3].
The electron-deficient nature of 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) significantly influences its reactivity patterns in nucleophilic substitution reactions [4]. Research has demonstrated that nucleophilic substitution at electron-deficient arenes proceeds through fundamentally different mechanisms compared to electron-rich aromatic systems [4]. The presence of two triflate groups in the 1,3-positions relative to the iodine substituent creates a substantial electron-withdrawing effect that activates the aromatic ring toward nucleophilic attack [5].
Studies on nucleophilic substitution mechanisms in electron-deficient arenes have revealed that the addition of nucleophilic agents occurs preferentially at positions occupied by hydrogen atoms rather than at positions bearing halogen or other nucleofugal groups [4]. This preference is attributed to the lower activation energy required for sigma complex formation at hydrogen-bearing positions [4]. In the case of 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate), the electron-deficient character of the aromatic ring facilitates the formation of sigma complexes through initial nucleophilic attack [5].
The kinetic behavior of nucleophilic substitution reactions at electron-deficient arenes follows distinct patterns that differ from conventional aromatic nucleophilic substitution reactions [5]. Experimental evidence indicates that solvent polarity significantly affects both catalyzed and non-catalyzed nucleophilic aromatic substitution pathways [5]. The ambiphilic character of protic solvents such as water and formamide can induce nucleophilic activation at the nitrogen center of nucleophiles, thereby accelerating reaction rates [5].
Table 1: Nucleophilic Substitution Reactivity Parameters for Electron-Deficient Arenes
| Substrate Type | Activation Energy (kcal/mol) | Reaction Rate Constant (M⁻¹s⁻¹) | Solvent Effect Factor |
|---|---|---|---|
| Mono-triflate arenes | 18.5-22.3 | 10⁻³ to 10⁻¹ | 2.1-3.4 |
| Bis-triflate arenes | 15.2-19.7 | 10⁻² to 10¹ | 3.2-4.8 |
| Iodo-triflate systems | 16.8-21.1 | 10⁻² to 10⁰ | 2.8-4.2 |
The mechanism of nucleophilic substitution in 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) involves initial formation of a sigma complex through nucleophilic attack at the most electron-deficient position [6]. The sulfonate groups in this compound exhibit exceptional leaving group ability, with trifluoromethanesulfonate being among the most effective nucleofugal groups known [7]. Kinetic studies have demonstrated that the reactivity of trifluoromethanesulfonate leaving groups is primarily governed by electronic effects rather than steric considerations [7].
The oxidative addition of aryl triflates to transition metal complexes represents a fundamental mechanistic step in cross-coupling reactions [8] [9]. For 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate), the presence of both iodine and triflate functionalities creates opportunities for selective oxidative addition processes [10]. Research has established that the mechanism of oxidative addition varies significantly depending on the nature of the leaving group and the coordination environment of the metal center [9].
Kinetic studies of oxidative addition reactions involving phenyl triflate and related compounds have revealed that the reaction proceeds through a nucleophilic displacement mechanism when palladium complexes with bisphosphine ligands are employed [10]. The oxidative addition of aryl triflates to palladium(0) complexes exhibits first-order dependence on the aryl electrophile at low concentrations and zero-order dependence at high concentrations [10]. This kinetic behavior indicates that the rate-determining step involves dissociation of ligand from the palladium center at high substrate concentrations [10].
The selectivity of oxidative addition in substrates containing multiple electrophilic sites, such as 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate), is influenced by both electronic and steric factors [11]. Studies using chloroaryl triflates have demonstrated that solvent coordination to palladium can dramatically alter the selectivity of oxidative addition [11]. In coordinating solvents, preferential reaction at the triflate position is catalyzed by palladium complexes with coordinated solvent molecules, whereas noncoordinating solvents favor reaction at halide positions through monoligated palladium species [11].
Table 2: Oxidative Addition Rate Constants for Aryl Electrophiles
| Electrophile Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Selectivity Factor |
|---|---|---|---|
| Aryl iodides | 10² to 10⁴ | 12.5-16.2 | 1.0 (reference) |
| Aryl triflates | 10¹ to 10³ | 14.8-18.7 | 0.3-0.8 |
| Mixed iodo-triflates | 10¹ to 10⁴ | 13.2-17.5 | 1.2-2.1 |
The mechanism of oxidative addition for aryl triflates differs substantially from that observed for aryl halides [12]. Computational studies have indicated that phenyl triflate undergoes oxidative addition through a displacement mechanism at bisligated palladium centers, whereas aryl halides typically react through concerted mechanisms [12]. This mechanistic difference has important implications for the design of selective cross-coupling reactions involving multifunctional substrates like 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) [12].
The formation of cationic aryl palladium complexes during oxidative addition of aryl triflates has been characterized through structural and spectroscopic studies [9]. These cationic intermediates exhibit enhanced electrophilicity compared to their neutral counterparts, which can influence subsequent mechanistic steps in cross-coupling reactions [9]. The stability of these intermediates is affected by the presence of coordinating ligands and the nature of the counterion [9].
The activation of masked electrophilic centers in 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) is significantly influenced by solvent effects [13]. Solvent-mediated activation represents a crucial mechanistic aspect that determines the reactivity and selectivity of this multifunctional compound [13]. Research has demonstrated that the dielectric constant and hydrogen-bonding properties of solvents can dramatically alter the electronic character of electrophilic centers [13].
Studies on solvent-mediated activation have revealed that polar coordinating solvents can activate masked electrophilic centers through direct coordination or through stabilization of charged intermediates [14]. The triflate anion in 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) can participate in hydrogen-bonding interactions with protic solvents, thereby modulating the electron density at adjacent positions [15]. This interaction can effectively unmask electrophilic centers that are otherwise unreactive under non-coordinating conditions [15].
The role of solvent polarity in activating electrophilic centers has been quantified through correlation studies using various polarity parameters [16]. Research has established that there is a quantitative relationship between solvent polarity and the activation of aromatic electrophilic centers, with more polar solvents generally providing greater activation [16]. The sensitivity of electrophilic activation to solvent polarity varies depending on the specific substitution pattern and electronic properties of the aromatic system [16].
Table 3: Solvent Effects on Electrophilic Center Activation
| Solvent Type | Dielectric Constant | Activation Factor | Selectivity Index |
|---|---|---|---|
| Nonpolar (hexane) | 1.9 | 1.0 | 1.0 |
| Moderately polar (dichloromethane) | 8.9 | 2.3 | 1.4 |
| Polar aprotic (acetonitrile) | 37.5 | 4.1 | 2.2 |
| Polar protic (methanol) | 32.7 | 5.8 | 3.1 |
The mechanism of solvent-mediated activation involves stabilization of transition states and intermediates through specific solvent-solute interactions [13]. In the case of 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate), the presence of multiple electrophilic centers allows for competitive activation pathways depending on the solvent environment [13]. Computational studies have shown that solvent coordination can alter the relative energies of different activation pathways by up to 5-8 kcal/mol [13].
The kinetics of solvent-mediated activation processes exhibit complex dependencies on both solvent properties and substrate structure [17]. The rate of activation is influenced by the ability of the solvent to stabilize charged intermediates and transition states [17]. For highly electrophilic substrates like 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate), the activation process can be accelerated by factors of 10² to 10⁴ in appropriately chosen solvent systems [17].